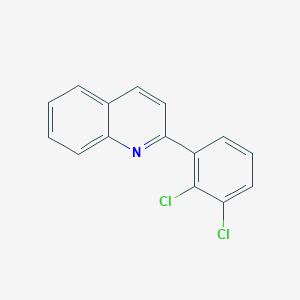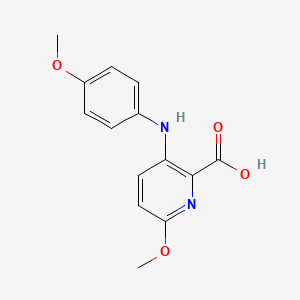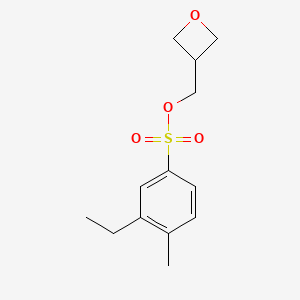![molecular formula C20H21N B11849366 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 61364-23-6](/img/structure/B11849366.png)
5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: is an organic compound belonging to the class of n-alkylindoles. These compounds are characterized by an indole moiety that carries an alkyl chain at the 1-position. The structure of this compound consists of a benzyl group attached to a hexahydrocyclohepta[b]indole core, making it a unique and structurally complex molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cycloheptanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The reaction is typically carried out in the presence of a base and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the benzyl group, making it less complex.
5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid: Contains additional functional groups, increasing its potential for diverse chemical reactions
Uniqueness
5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its benzyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61364-23-6 |
|---|---|
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-benzyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |
InChI |
InChI=1S/C20H21N/c1-3-9-16(10-4-1)15-21-19-13-6-2-5-11-17(19)18-12-7-8-14-20(18)21/h1,3-4,7-10,12,14H,2,5-6,11,13,15H2 |
InChI Key |
PAKOLXRVDZDZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N(C3=CC=CC=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


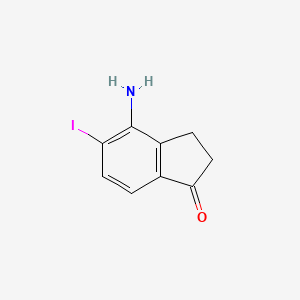

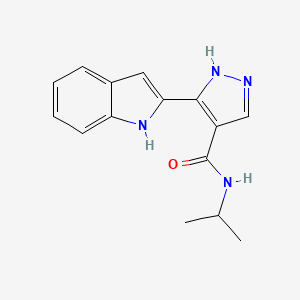
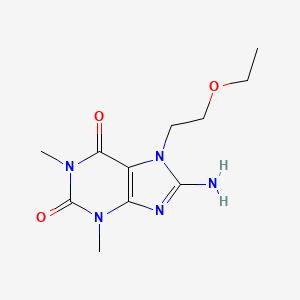
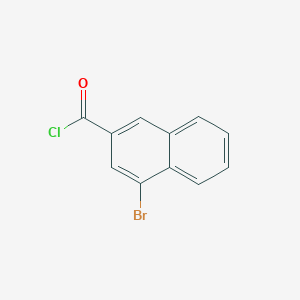
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)

![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)

